molecular formula C25H28BrNO4 B3999129 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

Cat. No.: B3999129
M. Wt: 486.4 g/mol
InChI Key: ZWBYTNOGSNZJMX-UHFFFAOYSA-N
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Description

9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, an ethoxy group, and a prop-2-en-1-yloxy group attached to a decahydroacridine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the ethoxy and prop-2-en-1-yloxy groups makes the compound susceptible to oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The brominated phenyl group can undergo reduction reactions to form the corresponding phenyl group.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the ethoxy and prop-2-en-1-yloxy groups play crucial roles in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or disrupting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to similar compounds, 9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

9-(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)-10-methyl-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrNO4/c1-4-12-31-25-16(26)13-15(14-21(25)30-5-2)22-23-17(8-6-10-19(23)28)27(3)18-9-7-11-20(29)24(18)22/h4,13-14,22H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBYTNOGSNZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)C)Br)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 2
Reactant of Route 2
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 3
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 4
Reactant of Route 4
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 5
Reactant of Route 5
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE
Reactant of Route 6
Reactant of Route 6
9-[3-BROMO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-10-METHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE

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